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Executive Summary: Telotristat etiprate is an oral, peripheral inhibitor of tryptophan hydroxylase (TPH),

the rate-limiting enzyme in serotonin biosynthesis [1]. It is indicated for the treatment of carcinoid syndrome

in combination with SSAs in adults inadequately controlled by SSA therapy alone [2] [3]. Phase III trials

(TELESTAR and TELECAST) demonstrated that telotristat etiprate significantly reduces bowel movement

(BM) frequency and urinary 5-hydroxyindoleacetic acid (u5-HIAA) levels, with a safety profile that supports

long-term use [2] [4] [1].

Mechanism of Action and Pharmacology

Carcinoid syndrome, occurring in about 20% of patients with neuroendocrine tumors (NETs), is primarily

driven by serotonin overproduction [3] [1]. Telotristat etiprate is a prodrug that is hydrolyzed to its active

metabolite, telotristat ethyl, which inhibits TPH. This inhibition reduces the production of serotonin in

peripheral tissues, notably the gastrointestinal tract [1].

Target Specificity: The drug is designed not to cross the blood-brain barrier, minimizing the risk of
central nervous system side effects related to the inhibition of brain serotonin synthesis [1].

Biochemical Efficacy: Reduction in serotonin production is directly correlated with a decrease in its
metabolite, u5-HIAA, which serves as a key biomarker for treatment efficacy [2] [5].

The diagram below illustrates the drug's mechanism of action.
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Summary of Clinical Trial Evidence

The efficacy and safety of telotristat etiprate were established in several pivotal clinical trials. Key

quantitative results are summarized in the table below.

Trial (Phase) Patient Population & Design Key Efficacy Results Key Safety Findings

| TELESTAR (Phase III) [1] | N=135; refractory CS with ≥4 BMs/day on stable SSA; randomized to

placebo, TE 250 mg, or TE 500 mg TID for 12 weeks [1]. | u5-HIAA reduction: Significant vs. placebo [2].

BM reduction: Durable response in 44% (250mg) and 42% (500mg) vs. 20% (placebo) [6]. | Generally

well-tolerated. Most AEs were mild to moderate. Main AEs: GI symptoms (nausea, abdominal pain),

elevated liver enzymes, and depression-related events [1]. | | TELECAST (Phase III) [2] | N=76;

symptomatic CS with <4 BMs/day on SSA or not on SSA; randomized similarly to TELESTAR; 12-week

DBT + 36-week OLE [2]. | u5-HIAA reduction: Median difference from placebo: -54.0% (250mg) and
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-89.7% (500mg) at Week 12 (P<0.001) [2]. | TEAEs generally mild/moderate. Safety profile during OLE

comparable to DBT period [2]. | | Single-Arm (Phase II) [5] | N=15; CS with ≥4 BMs/day; open-label, dose-

escalating (150mg to 500mg TID) for 12 weeks [5]. | BM reduction: Mean decrease of 43.5% [5]. u5-HIAA

reduction: Mean reduction of 74.2% [5]. | Mostly GI events; three serious AEs (unrelated to treatment) [5]. |

Additional long-term data from open-label extensions of TELESTAR and TELECAST demonstrated that

68.7% of patients maintained stable weight or gained weight at 48 weeks, alongside improvements in

nutritional parameters, indicating long-term benefits [4].

Detailed Experimental Protocol

This section outlines a core protocol for evaluating telotristat etiprate, modeled on the Phase III trials.

Objective: To assess the efficacy and safety of telotristat etiprate in patients with carcinoid syndrome

inadequately controlled by SSA therapy.

Patient Eligibility:

Inclusion Criteria:
Adults (≥18 years) with histologically confirmed, well-differentiated, metastatic NETs and
documented carcinoid syndrome.

On stable-dose SSA therapy for ≥3 months prior to enrollment.
Inadequate control: For trials like TELESTAR, an average of ≥4 bowel movements (BMs) per
day [1]. For trials like TELECAST, <4 BMs/day but with other symptoms (e.g., flushing,
abdominal pain, elevated u5-HIAA) [2].

Exclusion Criteria:
Diarrhea attributable to other conditions [2].

Short bowel syndrome or chronic constipation [2].
Clinically significant abnormal liver function tests [2] [1].

Recent tumor-directed therapy (e.g., chemotherapy, radiotherapy, hepatic embolization) within a
defined window (e.g., 4-12 weeks prior to screening) [2].

Study Design:

Overall Flow: A randomized, double-blind, placebo-controlled, parallel-group study, often followed by
an open-label extension (OLE).

Treatment Groups: Patients are randomized in a 1:1:1 ratio to receive:
Telotristat etiprate 250 mg, orally, three times daily (TID).
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Telotristat etiprate 500 mg, orally, TID (with or without a blinded 7-day titration from 250 mg).

Matching placebo, orally, TID.
Treatment Duration: 12-week double-blind treatment (DBT) period, followed by a 36-week OLE

where all patients receive telotristat etiprate (typically 500 mg TID) [2] [1].

The workflow for this protocol is detailed in the diagram below.
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Endpoint Assessments:

Primary Efficacy Endpoint: Percent change from baseline in 24-hour u5-HIAA levels at Week 12 [2].
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Key Secondary Endpoints:
Change from baseline in daily BM frequency, averaged over the 12-week treatment period [1].
Change in stool consistency (e.g., Bristol Stool Form scale), flushing frequency, and abdominal

pain [2].
Proportion of patients with a durable response (e.g., ≥30% reduction in BM frequency for ≥50%

of treatment days) [2].
Use of rescue short-acting SSA medication [2].

Quality of life (QoL) assessments [3] [1].
Safety Assessments:

Incidence and severity of treatment-emergent adverse events (TEAEs), serious AEs (SAEs),
and AEs of special interest (AESIs). Prespecified AESIs include depression-related AEs,

gastrointestinal disorders, and hepatic enzyme elevations [2].

Key Considerations for Research and Development

Patient-Reported Outcomes: Carcinoid syndrome significantly impairs quality of life. Future trial

designs should robustly integrate validated patient-reported outcome (PRO) measures to capture the
full clinical benefit of treatment [3].

Long-Term Management: The 48-week data on weight maintenance and nutritional status suggest a
role for telotristat etiprate in managing the long-term metabolic consequences of carcinoid

syndrome [4].
Combination Therapy: The successful trial designs all evaluated telotristat etiprate as an add-on to

SSA therapy. Its mechanism complements SSA, providing a rational approach for combination
treatment in refractory patients [2] [1].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United

States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 6 / 6 Tech Support

https://www.sciencedirect.com/science/article/pii/S0149291821003131
https://pubmed.ncbi.nlm.nih.gov/25636046/
https://www.sciencedirect.com/topics/medicine-and-dentistry/telotristat-etiprate
https://www.smolecule.com/products/b548886#telotristat-etiprate-clinical-trial-design-carcinoid-syndrome
https://www.smolecule.com/products/b548886#telotristat-etiprate-clinical-trial-design-carcinoid-syndrome
https://www.smolecule.com/products/b548886#telotristat-etiprate-clinical-trial-design-carcinoid-syndrome
https://www.smolecule.com/products/b548886#telotristat-etiprate-clinical-trial-design-carcinoid-syndrome
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s548886?utm_src=pdf-bulk
https://www.smolecule.com/products/s548886?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

